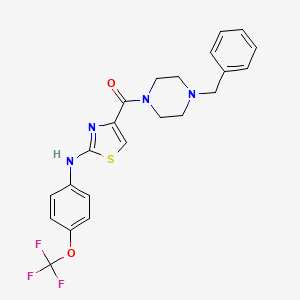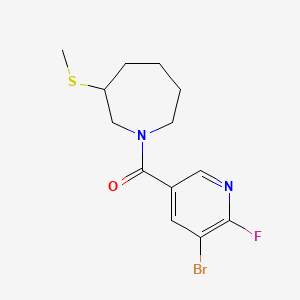
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer activity. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane has been shown to have biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines. Additionally, it has been shown to have an effect on protein-protein interactions, which may have implications for drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is its potential as a tool compound for studying protein-protein interactions. Additionally, its anticancer activity makes it a potential candidate for cancer treatment. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane. One direction is the further elucidation of its mechanism of action, which may provide insights into its potential use as a cancer treatment. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds for use in scientific research. Finally, the use of this compound as a tool compound for studying protein-protein interactions may lead to the discovery of new drug targets and therapeutic strategies.
Synthesemethoden
The synthesis of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane involves several steps. The first step is the synthesis of 5-bromo-6-fluoropyridine-3-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 3-(methylsulfanyl)azepane in the presence of a base to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use as a tool compound in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)-(3-methylsulfanylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2OS/c1-19-10-4-2-3-5-17(8-10)13(18)9-6-11(14)12(15)16-7-9/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNSRLPNRDVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCN(C1)C(=O)C2=CC(=C(N=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)

![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)
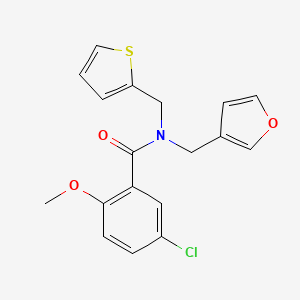

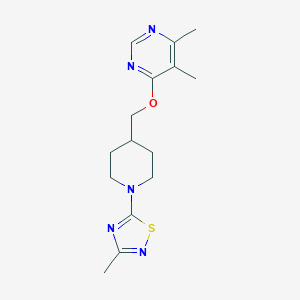
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)
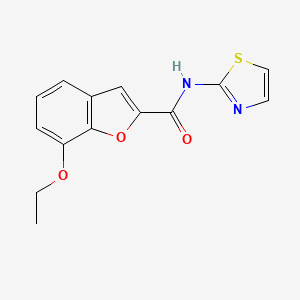
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
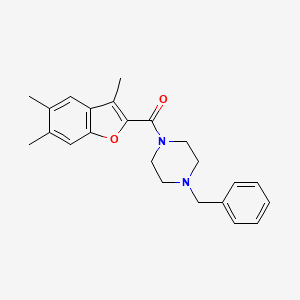
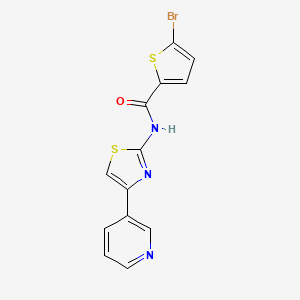
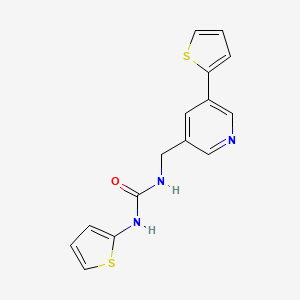
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
